molecular formula C11H17N3 B2444750 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane CAS No. 900161-71-9

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

Cat. No.: B2444750
CAS No.: 900161-71-9
M. Wt: 191.278
InChI Key: PAMYKALPOPNYNL-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-pyridylmethylamine and 1,4-dibromobutane in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires refluxing in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-Methyl-4-(pyridin-3-yl)-1,4-diazepane: Similar structure but with the pyridine ring attached at a different position.

    1-Methyl-4-(pyridin-2-yl)-1,4-diazepane: Another isomer with the pyridine ring attached at the 2-position.

    1-Methyl-4-(quinolin-4-yl)-1,4-diazepane: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is unique due to its specific structural arrangement, which influences its chemical reactivity and potential applications. The position of the pyridine ring and the presence of the diazepane ring contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-4-pyridin-4-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYKALPOPNYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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